

The Precise Mass and Comprehensive Technical Profile of Carbidopa-d3

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Carbidopa-d3, a deuterated isotopologue of Carbidopa, serves as a critical internal standard for the quantification of its parent drug in biological matrices. This technical guide provides an in-depth analysis of **Carbidopa-d3**, focusing on its precise mass, physicochemical properties, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals in drug development.

The exact mass of **Carbidopa-d3** has been computationally determined to be 229.11418717 Da.[1] This value is crucial for high-resolution mass spectrometry applications, enabling precise identification and quantification.

Physicochemical and Molecular Data

A summary of the key quantitative data for **Carbidopa-d3** is presented in the tables below, offering a clear comparison of its properties.



| Identifier | Value | Source |
|-------------------|--|--------------|
| IUPAC Name | (2S)-3-(3,4- dihydroxyphenyl)-2-hydrazinyl- 2-methylpropanoic-2,5,6-d3 acid | [2] |
| CAS Number | 1276732-89-8 | [3][4][5][6] |
| Molecular Formula | C10H11D3N2O4 | [3][4][7] |
| Exact Mass | 229.11418717 Da | [1] |
| Molecular Weight | 229.25 g/mol | [1][3][7][8] |
| Purity | ≥99% deuterated forms (d1-d3) | [2] |

Note: A hydrated form of **Carbidopa-d3** also exists with the molecular formula $C_{10}H_{11}D_3N_2O_4$ • H_2O and a formula weight of 247.3 g/mol .[2]

| Property | Value | Source |
|---------------------------------|---|--------|
| Physical State | Solid | [2] |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | [2] |
| XLogP3-AA | -2.2 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 116 Ų | [1] |

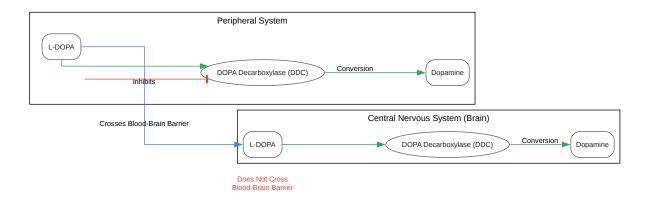
Mechanism of Action and Biological Relevance

Carbidopa is a peripherally restricted inhibitor of the enzyme DOPA decarboxylase (DDC).[2][9] This enzyme is responsible for the conversion of L-DOPA to dopamine.[2][9] By inhibiting this



conversion in the periphery, Carbidopa allows more L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine in the brain.[9][10] This mechanism is fundamental to the treatment of Parkinson's disease, where it is used in combination with L-DOPA to increase dopamine levels in the brain and reduce peripheral side effects.[2]

Recent research has also identified Carbidopa as an activator of the aryl hydrocarbon receptor (AhR), which may contribute to its therapeutic effects and potential applications in cancer therapy.[2]



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Figure 1: Mechanism of Carbidopa Action.

Experimental Protocols Quantification by LC-MS/MS

Carbidopa-d3 is primarily used as an internal standard for the accurate quantification of Carbidopa in biological samples, such as plasma and urine, using liquid chromatographytandem mass spectrometry (LC-MS/MS).[2][11][12]

Sample Preparation and Derivatization:

Foundational & Exploratory





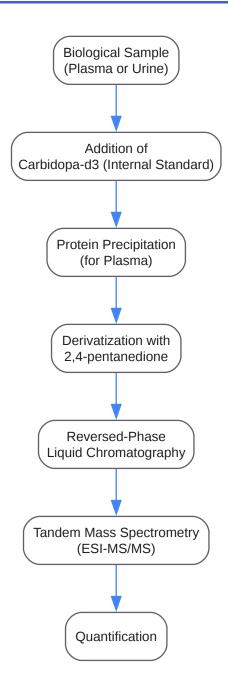
Due to the polar and unstable nature of Carbidopa, a derivatization step is often employed to improve its chromatographic retention and detection sensitivity.[11][12]

- Sample Collection: Blood samples are collected in K2EDTA tubes containing an antioxidant like sodium metabisulfite and immediately placed on ice.[11] Plasma is separated by centrifugation at 4°C.
- Protein Precipitation/Dilution: For plasma samples, a simple protein precipitation step is performed. Urine samples are typically diluted.[11][12]
- Derivatization: The hydrazine moiety of Carbidopa is derivatized by reaction with 2,4-pentanedione under acidic conditions at 40°C for one hour.[11][12] This reaction creates a more non-polar product suitable for reversed-phase chromatography.
- Internal Standard: A known concentration of **Carbidopa-d3** is added to the samples to serve as an internal standard for response normalization.[11]

LC-MS/MS Analysis:

- Chromatography: Reversed-phase liquid chromatography is used to separate the derivatized
 Carbidopa from other matrix components.
- Ionization: Electrospray ionization (ESI) is typically used.
- Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and selective detection.[11][12]





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Figure 2: LC-MS/MS Quantification Workflow.

Synthesis of Carbidopa

A method for synthesizing Carbidopa involves the reaction of oxaziridine with methyldopa ester to produce methyldopa imido ester, which is then hydrolyzed to yield Carbidopa.[13] This process is reported to result in high yield and quality.[13]





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